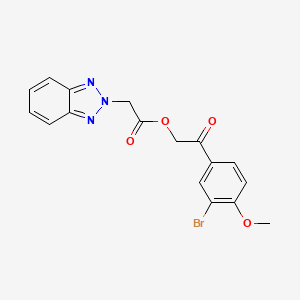![molecular formula C22H20N2O5 B12447669 2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B12447669.png)
2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid is a complex organic compound with a molecular formula of C22H19N2O5 It is characterized by the presence of a cyclohexyl group, a dioxo-dihydro-isoindole moiety, and a benzoic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid typically involves multiple steps. One common method includes the reaction of cyclohexylamine with phthalic anhydride to form the isoindole derivative. This intermediate is then reacted with 2-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(1,3-Dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid
- N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide
Uniqueness
Compared to similar compounds, 2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid is unique due to its specific structural features, such as the cyclohexyl group and the benzoic acid moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C22H20N2O5 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
2-[(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C22H20N2O5/c25-19(23-18-9-5-4-8-16(18)22(28)29)13-10-11-15-17(12-13)21(27)24(20(15)26)14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2,(H,23,25)(H,28,29) |
InChI-Schlüssel |
PVWQEMBUSVBUCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




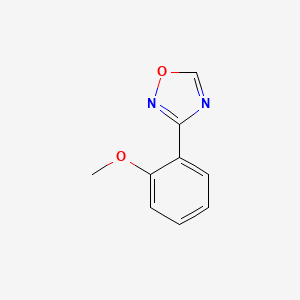
![3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12447618.png)
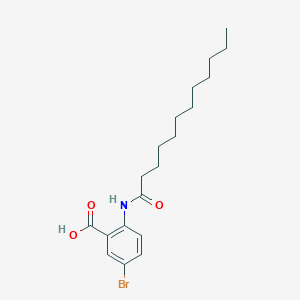

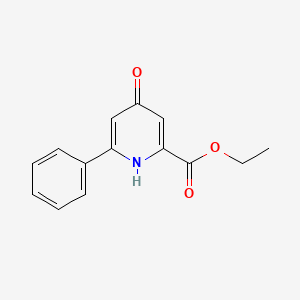
![Dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12447645.png)
![5-Bromo-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B12447651.png)

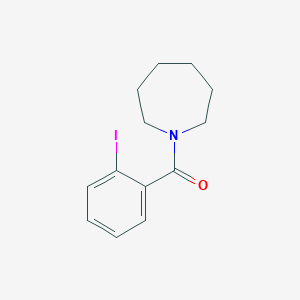
![1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12447666.png)
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447670.png)
